Cas no 942939-38-0 ((S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)-dibenzo[b,f]azepine)

(S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)-dibenzo[b,f]azepine structure
942939-38-0 structure
Nombre del producto:(S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)-dibenzo[b,f]azepine
Número CAS:942939-38-0
MF:C34H22NO2P
Megavatios:507.51774930954
MDL:MFCD22666424
CID:2602913
PubChem ID:46844662

(S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)-dibenzo[b,f]azepine Propiedades químicas y físicas

Nombre e identificación

    • 5-(11bS)-Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin-4-yl-5H-dibenz[b,f]azepine
    • 5-(11bS)-Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin-4-yl-5H-dibenz[b,f]azepine (ACI)
    • SCHEMBL12936982
    • 5-(11bR)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl-5H-dibenz[b,f]azepine
    • 5-(11bR)-5H-Dibenz[b,f]azepine-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl
    • AKOS030529660
    • (S)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine
    • 2-{12,14-DIOXA-13-PHOSPHAPENTACYCLO[13.8.0.0(2),(1)(1).0(3),?.0(1)?,(2)(3)]TRICOSA-1(15),2(11),3,5,7,9,16,18,20,22-DECAEN-13-YL}-2-AZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3,5,7,9,12,14-HEPTAENE
    • 2-{12,14-dioxa-13-phosphapentacyclo[13.8.0.0(2),(1)(1).0(3),?.0(1)?,(2)(3)]tricosa-1(15),2(11),3(8),4,6,9,16,18(23),19,21-decaen-13-yl}-2-azatricyclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7,9,12,14-heptaene
    • (S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine
    • (R)-(-)-N-(3,5-DIOXA-4-PHOSPHACYCLOHEPTA[2,1-A:3,4-A']DINAPHTHALEN-4-YL)-DIBENZO[B,F]AZEPINE
    • 11-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)benzo[b][1]benzazepine
    • CS-0035144
    • SY078471
    • CS-0081453
    • D72077
    • 2-{12,14-dioxa-13-phosphapentacyclo[13.8.0.0?,??.0?,?.0??,??]tricosa-1(15),2(11),3(8),4,6,9,16,18(23),19,21-decaen-13-yl}-2-azatricyclo[9.4.0.0?,?]pentadeca-1(11),3,5,7,9,12,14-heptaene
    • MFCD31807635
    • (S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a:3,4-a']dinaphthalen-4-yl)-dibenzo[b,f]azepine
    • MFCD22666424
    • (S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-dibenzo[b,f]azepine, >=95% (elemental analysis)
    • (R)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine
    • 3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine
    • 5-((11bS)-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-5H-dibenzo[b,f]azepine
    • 5-(11bS)-Dinaphtho[2,1-d:1 inverted exclamation mark ,2 inverted exclamation mark -f][1,3,2]dioxaphosphepin-4-yl-5H-dibenz[b,f]azepine
    • AS-74484
    • 1265884-98-7
    • D72585
    • 942939-38-0
    • (S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)-dibenzo[b,f]azepine
    • MDL: MFCD22666424
    • Renchi: 1S/C34H22NO2P/c1-5-13-27-23(9-1)19-21-31-33(27)34-28-14-6-2-10-24(28)20-22-32(34)37-38(36-31)35-29-15-7-3-11-25(29)17-18-26-12-4-8-16-30(26)35/h1-22H
    • Clave inchi: KOVOHCVLXRKTGN-UHFFFAOYSA-N
    • Sonrisas: O1P(N2C3C(=CC=CC=3)C=CC3C2=CC=CC=3)OC2C=CC3C(C=2C2C1=CC=C1C=2C=CC=C1)=CC=CC=3

Atributos calculados

  • Calidad precisa: 507.13881594g/mol
  • Masa isotópica única: 507.13881594g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 38
  • Cuenta de enlace giratorio: 1
  • Complejidad: 797
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 29.5Ų
  • Xlogp3: 9.9

Propiedades experimentales

  • Sensibilidad: air sensitive, moisture sensitive

(S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)-dibenzo[b,f]azepine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Ambeed
A857931-100mg
(S)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine
942939-38-0 98% 99%ee
100mg
$20.0 2025-02-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S64660-250mg
(S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a
942939-38-0 97%
250mg
¥1758.0 2024-07-19
Ambeed
A857931-250mg
(S)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine
942939-38-0 98% 99%ee
250mg
$48.0 2025-02-20
Ambeed
A857931-5g
(S)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine
942939-38-0 98% 99%ee
5g
$595.0 2025-02-20
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
601157-500mg
(S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)-dibenzo[b,f]azepine
942939-38-0 97%
500mg
¥2680.0 2024-07-19
1PlusChem
1P00IIHW-100mg
(S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a:3,4-a']dinaphthalen-4-yl)-dibenzo[b,f]azepine
942939-38-0 >98%
100mg
$65.00 2024-04-19
eNovation Chemicals LLC
D760893-5g
(S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a:3,4-a']dinaphthalen-4-yl)-dibenzo[b,f]azepine
942939-38-0 97%
5g
$330 2024-06-06
Aaron
AR00IIQ8-50mg
(S)-(+)-N-(3,5-DIOXA-4-PHOSPHACYCLOHEPTA[2,1-A:3,4-A']DINAPHTHALEN-4-YL)-DIBENZO[B,F]AZEPINE
942939-38-0 97%
50mg
$8.00 2025-02-10
Aaron
AR00IIQ8-5g
(S)-(+)-N-(3,5-DIOXA-4-PHOSPHACYCLOHEPTA[2,1-A:3,4-A']DINAPHTHALEN-4-YL)-DIBENZO[B,F]AZEPINE
942939-38-0 97%
5g
$283.00 2025-02-10
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTL378-100mg
2-{12,14-dioxa-13-phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl}-2-azatricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,9,11,13-heptaene
942939-38-0 95%
100mg
¥122.0 2024-04-15

(S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)-dibenzo[b,f]azepine Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Phosphorus trichloride Catalysts: Dimethylformamide ;  30 min, 50 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  23 °C
1.3 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C; -78 °C; -78 °C → 23 °C; 8 h, 23 °C
Referencia
Enantioselective Allylic Etherification: Selective Coupling of Two Unactivated Alcohols
Roggen, Markus; Carreira, Erick M., Angewandte Chemie, 2011, 50(24), 5568-5571

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  25 min, -78 °C; 1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  40 min, -78 °C; overnight, -78 °C → rt
Referencia
Regio- and enantioselective rhodium-catalyzed addition of 1,3-diketones to allenes: Construction of asymmetric tertiary and quaternary all carbon centers
Beck, Thorsten M.; Breit, Bernhard, Angewandte Chemie, 2017, 56(7), 1903-1907

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  30 min, 283 K; overnight, rt
Referencia
Chiral Dibenzazepine-Based P-Alkene Ligands and Their Rhodium Complexes: Catalytic Asymmetric 1,4 Additions to Enones
Mariz, Ronaldo; Briceno, Alexander; Dorta, Reto; Dorta, Romano, Organometallics, 2008, 27(24), 6605-6613

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Phosphorus trichloride Catalysts: N-Methyl-2-pyrrolidone ;  30 min, 50 °C
1.2 Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.3 -78 °C; -78 °C → 23 °C; overnight, 23 °C
Referencia
Direct, Enantioselective Iridium-Catalyzed Allylic Amination of Racemic Allylic Alcohols
Lafrance, Marc; Roggen, Markus; Carreira, Erick M., Angewandte Chemie, 2012, 51(14), 3470-3473

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Phosphorus trichloride Solvents: Dichloromethane ;  rt → 0 °C; 3 h, 0 °C; rt; 16 h, rt
Referencia
Computationally Guided Catalyst Design in the Type I Dynamic Kinetic Asymmetric Pauson-Khand Reaction of Allenyl Acetates
Burrows, Lauren C.; Jesikiewicz, Luke T.; Lu, Gang ; Geib, Steven J.; Liu, Peng ; et al, Journal of the American Chemical Society, 2017, 139(42), 15022-15032

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Phosphorus trichloride Solvents: Tetrahydrofuran ;  0 °C; 10 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  20 min, 0 °C; 10 min, 0 °C; 1 h, 0 °C → rt
1.3 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  25 min, -78 °C; 1 h, -78 °C
1.4 Solvents: Tetrahydrofuran ;  45 min, -78 °C; overnight, -78 °C → rt
Referencia
Enantioselective Allylation of Alkenyl Boronates Promotes a 1,2-Metalate Rearrangement with 1,3-Diastereocontrol
Davis, Colton R.; Luvaga, Irungu K.; Ready, Joseph M., Journal of the American Chemical Society, 2021, 143(13), 4921-4927

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h; cooled; 243 - 253 K; 80 min; 17 h
Referencia
Optimized Syntheses of Optically Pure P-Alkene Ligands: Crystal Structures of a Pair of P-Stereogenic Diastereomers
Herrera, Alberto; Linden, Anthony; Heinemann, Frank W.; Brachvogel, Rene-Chris; von Delius, Max; et al, Synthesis, 2016, 48(8), 1117-1121

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Phosphorus trichloride Catalysts: Dimethylformamide ;  1 h, rt → 50 °C; 80 °C; 80 °C → -78 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  2 h, -78 °C
1.4 Solvents: Tetrahydrofuran ;  -78 °C; -78 °C → 15 °C; 18 h, 15 °C
Referencia
Catalytic asymmetric C-C cross-couplings enabled by photoexcitation
Crisenza, Giacomo E. M.; Faraone, Adriana; Gandolfo, Eugenio; Mazzarella, Daniele ; Melchiorre, Paolo, Nature Chemistry, 2021, 13(6), 575-580

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Phosphorus trichloride Catalysts: Dimethylformamide ;  30 min, 50 °C; 50 °C → 23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.4 Solvents: Tetrahydrofuran ;  -78 °C; -78 °C → 23 °C; 8 h, 23 °C
Referencia
Enantioselective allylic thioetherification: The effect of phosphoric acid diester on iridium-catalyzed enantioconvergent transformations
Roggen, Markus; Carreira, Erick M., Angewandte Chemie, 2012, 51(34),

(S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)-dibenzo[b,f]azepine Raw materials

(S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)-dibenzo[b,f]azepine Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:942939-38-0)(S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)-dibenzo[b,f]azepine
A1067128
Pureza:99%/99%
Cantidad:1g/5g
Precio ($):172.0/536.0